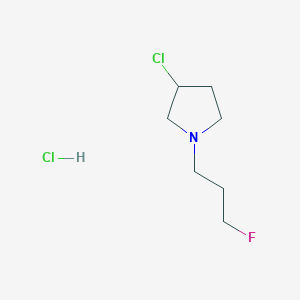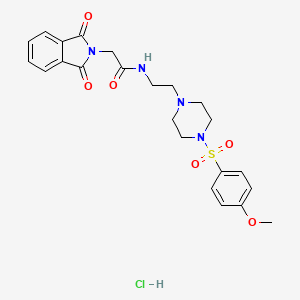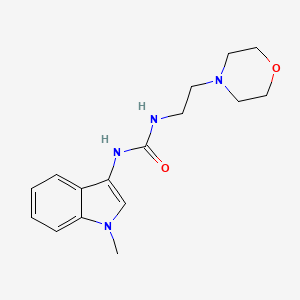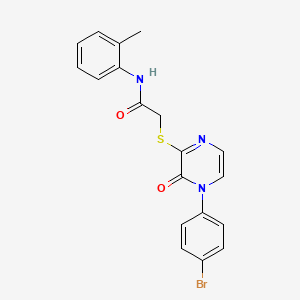
3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C7H14Cl2FN and a molecular weight of 202.1 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride typically involves the reaction of 3-chloropyrrolidine with 3-fluoropropyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, as well as in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrrolidine: A related compound with similar structural features but lacking the fluoropropyl group.
3-Fluoropropylamine: Another related compound that contains the fluoropropyl group but lacks the pyrrolidine ring.
1-(3-Fluoropropyl)pyrrolidine: A compound similar to 3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both the chlorine and fluoropropyl groups, which confer distinct reactivity and selectivity properties. This makes it particularly valuable in applications where specific chemical modifications are required.
Properties
IUPAC Name |
3-chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClFN.ClH/c8-7-2-5-10(6-7)4-1-3-9;/h7H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADHZYCKUONPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Cl)CCCF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2799160.png)


![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2799166.png)
![3-[(1,3-Thiazol-2-yl)amino]propanoic acid](/img/structure/B2799167.png)
![2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2799168.png)
![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]propanamide](/img/structure/B2799170.png)
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate](/img/structure/B2799171.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2799174.png)
![2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2799175.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide](/img/structure/B2799178.png)

![3-(4-(Tert-butyl)phenyl)-8-((3-chloro-4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2799180.png)
